molecular formula C19H29NO3S B14393688 2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 90012-37-6

2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14393688
CAS No.: 90012-37-6
M. Wt: 351.5 g/mol
InChI Key: QZRDHYNWULQSSS-UHFFFAOYSA-N
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Description

2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of dodecylamine with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sulfuric acid or hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale reactors equipped with temperature and pressure control systems are used to maintain optimal reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and lubricants.

Mechanism of Action

The mechanism of action of 2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Known for its antimicrobial properties.

    2-Phenylbenzothiazole: Investigated for its anticancer activity.

    2-Chlorobenzothiazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Dodecyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione stands out due to its long alkyl chain, which imparts unique physicochemical properties. This structural feature enhances its solubility in non-polar solvents and may improve its interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

90012-37-6

Molecular Formula

C19H29NO3S

Molecular Weight

351.5 g/mol

IUPAC Name

2-dodecyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H29NO3S/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)24(20,22)23/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

QZRDHYNWULQSSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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